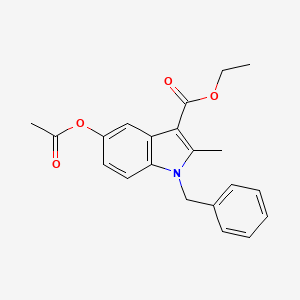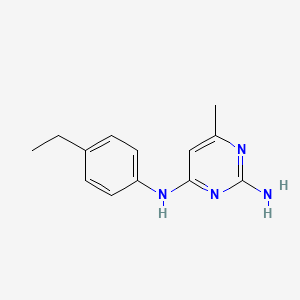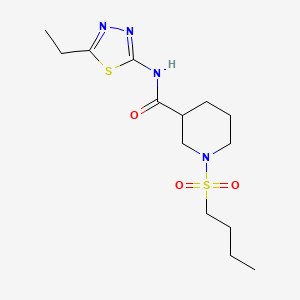
N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors are important for the neurotransmission of glutamate, a key neurotransmitter involved in learning and memory processes.
作用机制
The mechanism of action of N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide involves the modulation of AMPA receptor activity in the brain. It acts as a positive allosteric modulator of AMPA receptors, which increases the activity of these receptors and enhances the neurotransmission of glutamate. This leads to an increase in synaptic plasticity, which is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in synaptic plasticity, as well as an increase in the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide in lab experiments is its ability to enhance cognitive function, which can be useful in studying various neurological and psychiatric disorders. However, one limitation is that its effects on cognitive function may vary depending on the dose and duration of treatment, as well as the individual characteristics of the subjects.
未来方向
There are several future directions for the study of N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide, including:
1. Investigating its potential as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
2. Studying its effects on synaptic plasticity and neuronal survival in various brain regions.
3. Investigating its potential as a cognitive enhancer in healthy individuals, as well as in populations with cognitive deficits.
4. Developing more potent and selective ampakines that can modulate AMPA receptor activity with greater specificity and efficacy.
In conclusion, this compound is a novel compound that has been extensively studied for its potential as a cognitive enhancer. Its mechanism of action involves the modulation of AMPA receptor activity in the brain, leading to an increase in synaptic plasticity and the release of various neurotransmitters. While it has shown promise as a treatment for various neurological and psychiatric disorders, further research is needed to fully understand its potential therapeutic applications.
合成方法
The synthesis of N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide involves several steps, including the reaction of cyclopentylmagnesium bromide with 2-(3-bromoacetyl)quinoxaline, followed by the reaction of the resulting intermediate with methylamine and acetic anhydride. The final product is obtained after purification by column chromatography.
科学研究应用
N-cyclopentyl-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory, attention, and other cognitive functions in animal models and human subjects. It has also been investigated for its potential as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
属性
IUPAC Name |
N-cyclopentyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(16-10-5-1-2-6-10)9-13-15(20)18-12-8-4-3-7-11(12)17-13/h3-4,7-8,10,13,17H,1-2,5-6,9H2,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUSNTOPYHLFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5325998.png)
![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)
![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)


![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)


![N-[1-(methoxymethyl)cyclopentyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326074.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5326083.png)